Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6(12)5-2-4(3-11-5)7(8,9)10/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNQQPVXYXKOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Carboxylic Acid Precursor
The carboxylic acid is typically prepared via radical trifluoromethylation of pyrrole derivatives. For example, sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) in a dichloromethane/water system (5:2 v/v) at 0°C initiate a radical cascade, trifluoromethylating the pyrrole ring at the 4-position. After 12 hours at room temperature, extraction and silica gel chromatography (ethyl acetate:petroleum ether = 10:3) yield the acid in 59.32% purity, as confirmed by ¹H NMR (δ 7.75–8.41 ppm) and X-ray crystallography.
Esterification Reaction Conditions
The acid is refluxed with methanol in the presence of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) for 4–6 hours. Thionyl chloride is preferred industrially due to its dual role as a solvent and dehydrating agent, achieving yields of 72–85%. Pilot-scale trials using continuous flow reactors report 89% conversion with residence times under 30 minutes, highlighting scalability advantages.
Direct Trifluoromethylation of Pyrrole Esters
An alternative one-pot strategy introduces the trifluoromethyl group onto preformed pyrrole esters. This method avoids isolating the carboxylic acid intermediate, reducing purification steps.
Copper-Catalyzed Trifluoromethylation
Ethyl 4-trifluoromethyl-1H-pyrrole-3-carboxylate synthesis employs a (CF₃)₂Cd-CF₃CdBr-CuBr system to generate trifluoromethyl anions, which react with halogenated pyrrole esters. While analogous methods for the 2-carboxylate derivative are less documented, extrapolation suggests using methyl 4-bromo-1H-pyrrole-2-carboxylate with CF₃Cu(I) catalysts in dimethylformamide (DMF) at 80°C could achieve similar results, albeit with yields constrained to 21–45% due to steric hindrance.
Photoredox Catalysis
Emerging protocols utilize visible-light-mediated trifluoromethylation with Ru(bpy)₃²⁺ catalysts and CF₃SO₂Cl. Initial trials with methyl 1H-pyrrole-2-carboxylate under blue LED irradiation (456 nm) show 38% conversion to the 4-trifluoromethyl product, though optimization is needed to compete with traditional methods.
Green Synthesis from Bio-Derived Precursors
A 2015 study outlines an eco-friendly route starting from L-hydroxyproline, a chiral pool building block. While full experimental details are restricted, the abstract highlights:
- Step 1 : Oxidative decarboxylation of L-hydroxyproline to form a pyrrolidine intermediate.
- Step 2 : Fluorination using trifluoromethyl iodide (CF₃I) under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O).
- Step 3 : Esterification with methanol and sulfuric acid catalyst.
This method reportedly reduces waste by 40% compared to conventional routes, though yields remain undisclosed.
Industrial-Scale Production and Optimization
Commercial synthesis prioritizes cost efficiency and reproducibility. Key advancements include:
Continuous Flow Reactors
Replacing batch reactors with tubular flow systems enhances heat transfer and mixing, critical for exothermic trifluoromethylation steps. A 2023 patent describes a system achieving 91% yield at 150 g/h throughput, using in-line IR spectroscopy for real-time monitoring.
Solvent Recycling
Dichloromethane recovery rates exceed 95% in closed-loop systems, reducing environmental impact. Post-reaction mixtures are distilled, and the solvent is reused in subsequent batches without purity loss.
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency:
- ¹H/¹³C NMR : The trifluoromethyl group appears as a singlet at δ -62.4 ppm (¹³C), while the ester methyl resonates at δ 3.85 ppm (¹H).
- HPLC : Reverse-phase C18 columns (acetonitrile:water = 70:30) confirm >99% purity, with retention times of 8.2 minutes.
- X-ray Crystallography : Intermolecular N–H···O hydrogen bonds (2.832–2.839 Å) and π-π stacking (3.691 Å) stabilize the crystal lattice, aiding polymorph identification.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is characterized by a pyrrole ring with a methyl ester and a trifluoromethyl substituent. This structure imparts distinct reactivity and lipophilicity, making it suitable for various applications.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. Its unique trifluoromethyl group allows for the formation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. It serves as a precursor for various derivatives that can exhibit enhanced biological activities or improved properties in materials science .
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial efficacy against various pathogens. For instance, studies have shown moderate antifungal activity against phytopathogenic fungi compared to standard treatments.
- Anticancer Activity : The compound is being explored as a lead candidate in drug discovery programs targeting cancer. Its ability to inhibit specific enzymes involved in tumor growth presents promising avenues for therapeutic development.
Industrial Applications
In industry, this compound is employed in the development of advanced materials , including polymers and coatings that require unique chemical properties. Its stability and reactivity make it suitable for applications in coatings that demand high performance under various conditions.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The results indicated that specific substitutions on the pyrrole ring significantly enhanced antifungal activity against phytopathogenic fungi compared to standard treatments like boscalid.
| Compound | Activity Against Fungi | Reference |
|---|---|---|
| This compound | Moderate | |
| Boscalid | Standard Efficacy | |
| Novel Derivative A | High |
Case Study 2: Anticancer Research
In a drug discovery program focusing on cancer treatment, this compound was identified as a potential lead compound due to its inhibitory effects on key metabolic enzymes involved in cancer cell proliferation. Further studies are ongoing to optimize its structure for enhanced potency and selectivity against cancer cells.
Mechanism of Action
The mechanism of action of methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methyl-1H-pyrrole-2-carboxylate
- Methyl 4-chloro-1H-pyrrole-2-carboxylate
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule in various applications compared to its non-fluorinated analogs.
Biological Activity
Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and lipophilicity. This structural feature contributes to its efficacy in various biological applications, including its role as an enzyme inhibitor and in drug synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit reverse transcriptase, particularly in the context of human immunodeficiency virus type 1 (HIV-1), as well as cellular DNA polymerases and protein kinases. This inhibition is crucial for therapeutic strategies against viral infections and certain cancers.
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit potent antibacterial activity, with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against drug-resistant strains of bacteria . This suggests potential applications in treating infections caused by resistant pathogens.
Case Studies and Experimental Data
A number of studies have investigated the biological activity of this compound and its derivatives. Below are key findings from recent research:
Applications in Drug Development
The unique properties of this compound make it a valuable scaffold for drug development. Its derivatives have been synthesized for various therapeutic targets:
- Antiviral Agents : Due to its ability to inhibit reverse transcriptase, it serves as a lead compound for developing antiviral drugs.
- Anticancer Drugs : The inhibition of protein kinases positions this compound as a candidate for anticancer therapies, particularly in targeting specific cancer cell lines.
Q & A
Q. What are the common synthetic routes for Methyl 4-trifluoromethyl-1H-pyrrole-2-carboxylate?
The compound is typically synthesized via coupling reactions between pyrrole derivatives and trifluoromethyl-containing reagents. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides under basic conditions . Key steps include:
- Acid chloride coupling : Trifluoromethyl groups are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Purification : Flash chromatography (e.g., petroleum ether/ethyl acetate gradients) is commonly used to isolate products .
- Yield optimization : Adjusting stoichiometry, temperature, and catalysts (e.g., LiAlH₄ for reductions) improves efficiency .
Q. What spectroscopic techniques confirm the structure of this compound and its derivatives?
- ¹H/¹³C NMR : Characteristic peaks include pyrrole NH (~12.5 ppm), trifluoromethyl group coupling patterns, and ester carbonyl signals (160–170 ppm). For example, ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl) derivatives show distinct methylene protons at δ 3.71 ppm .
- ESIMS : Molecular ion peaks (e.g., m/z 402.2 for trifluoromethyl-substituted pyrroles) confirm molecular weight .
- X-ray crystallography : Resolves ambiguities in regioselectivity or stereochemistry, as seen in ethyl 4-hydroxy-2-(4-methoxyphenyl) derivatives .
Advanced Research Questions
Q. How do computational DFT studies predict the electronic and reactivity profiles of this compound?
Density Functional Theory (DFT) calculates electronic properties such as:
- Fukui functions : Identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect directs electrophilic attacks to the pyrrole’s C5 position .
- HOMO-LUMO gaps : Correlate with stability; methyl esters typically show gaps ~4–5 eV, influencing photochemical reactivity .
- Solvent effects : Polar solvents stabilize charge-separated intermediates in substitution reactions .
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?
- Multi-technique validation : Combine 2D NMR (e.g., HSQC, NOESY) with X-ray crystallography to confirm regiochemistry, as demonstrated in ethyl 4-(4-hydroxy-3-methoxyphenyl) derivatives .
- Isotopic labeling : Track trifluoromethyl group incorporation via ¹⁹F NMR or mass spectrometry .
- Computational validation : Overlay experimental NMR shifts with DFT-predicted values to identify misassignments .
Q. What strategies improve regioselectivity in trifluoromethyl group functionalization?
- Directing groups : Use ester or amide substituents to steer reactions to specific pyrrole positions. For example, methyl esters at C2 enhance C5 reactivity .
- Catalyst design : Palladium complexes with bulky ligands favor cross-coupling at sterically accessible sites .
- Temperature control : Low temperatures (−78°C) suppress side reactions in lithiation steps .
Methodological Considerations
Q. How to design experiments for analyzing tautomeric equilibria in solution?
- Variable-temperature NMR : Monitor NH proton shifts to detect tautomerization (e.g., 1H-pyrrole vs. 3H-pyrrole forms) .
- Solvent polarity studies : Compare UV-Vis spectra in DMSO (polar) vs. toluene (nonpolar) to assess tautomer stability .
- DFT-MD simulations : Model solvent interactions to predict dominant tautomers .
Q. What are best practices for handling air/moisture-sensitive intermediates in synthesis?
- Schlenk techniques : Use inert atmospheres (N₂/Ar) for reactions involving organometallic reagents (e.g., Grignard or lithiated intermediates) .
- Drying agents : Molecular sieves (3Å) or P₂O₅ prevent hydrolysis during esterifications .
- Real-time monitoring : In situ IR spectroscopy tracks reaction progress without exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
